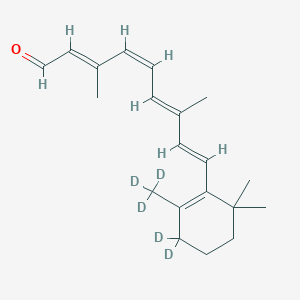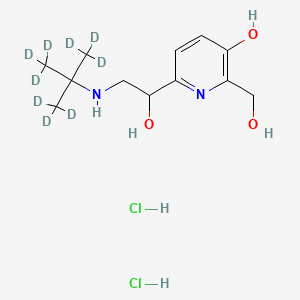
Pirbuterol-d9 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pirbuterol-d9 (dihydrochloride) is a deuterated form of pirbuterol, a beta-2 adrenergic bronchodilator. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pirbuterol. The deuterium atoms in Pirbuterol-d9 replace the hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol-d9 (dihydrochloride) involves the incorporation of deuterium atoms into the pirbuterol molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods
Industrial production of Pirbuterol-d9 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Pirbuterol-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pirbuterol-d9 can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Pirbuterol-d9 (dihydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of pirbuterol in biological systems.
Pharmacodynamic Studies: Helps in understanding the interaction of pirbuterol with beta-2 adrenergic receptors.
Drug Development: Assists in the development of new bronchodilators by providing insights into the structure-activity relationship.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify pirbuterol and its metabolites
作用機序
Pirbuterol-d9 (dihydrochloride) exerts its effects by stimulating beta-2 adrenergic receptors. This leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
類似化合物との比較
Similar Compounds
Isoproterenol: Another beta-2 adrenergic agonist with similar bronchodilating effects.
Albuterol: A widely used beta-2 adrenergic agonist for the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with similar pharmacological properties.
Uniqueness
Pirbuterol-d9 (dihydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide a distinct advantage in tracing and studying the metabolic pathways of pirbuterol, offering insights that are not possible with non-deuterated compounds .
特性
分子式 |
C12H22Cl2N2O3 |
|---|---|
分子量 |
322.27 g/mol |
IUPAC名 |
6-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/i1D3,2D3,3D3;; |
InChIキー |
XIDFCZTVVCWBGN-VIVYLVLJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
正規SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


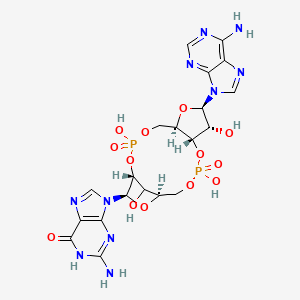
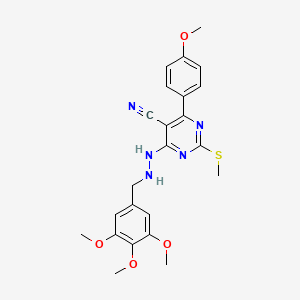
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
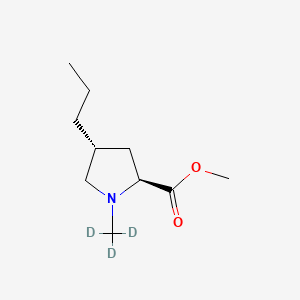
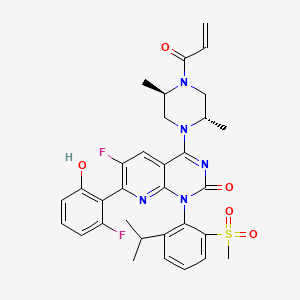
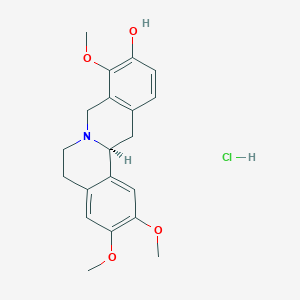
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
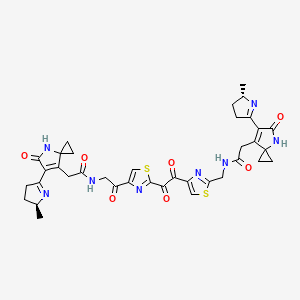
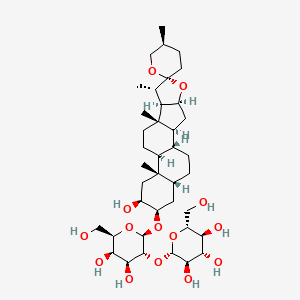
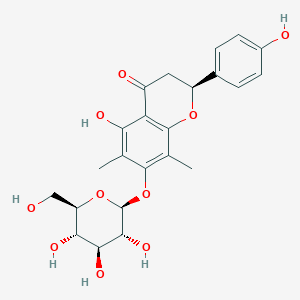
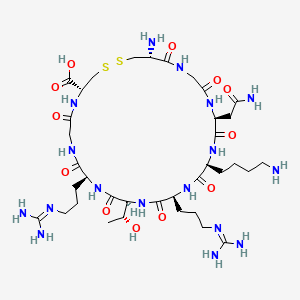
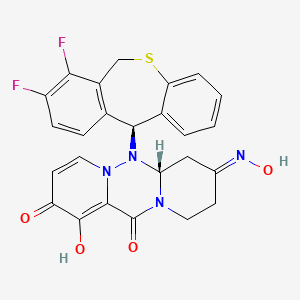
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
